(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate
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Overview
Description
(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is a complex organic compound that features a piperidine ring, a hydrazinecarboxylate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate typically involves multiple steps:
Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative.
Introduction of Hydrazinecarboxylate Group: The piperidine derivative is then reacted with hydrazinecarboxylate under controlled conditions to introduce the hydrazinecarboxylate group.
Addition of tert-Butyl Group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can provide enantioenriched piperidines in good yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the hydrazinecarboxylate group to hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: It is explored for its potential as a drug precursor and its pharmacological properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
- tert-Butyl-3-chloro-1-piperidine carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-cyanoethyl)-1-piperazinecarboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness: (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[(3S)-piperidine-3-carbonyl]carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14(12)9(15)8-5-4-6-13-7-8/h8,13H,4-7,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
GEGFFAGXPQNRIC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=O)[C@H]1CCCNC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)C1CCCNC1)N |
Origin of Product |
United States |
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